molecular formula C8H16ClNO B2574768 (1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride CAS No. 2089246-43-3

(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride

Cat. No. B2574768
CAS RN: 2089246-43-3
M. Wt: 177.67
InChI Key: PYTVLGOHTKPCNC-KZYPOYLOSA-N
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Description

(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a cyclopropane amine that has a unique structure, making it an interesting subject for research. In

Mechanism Of Action

The mechanism of action of ((1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride is not fully understood. However, it is believed to work by inhibiting viral replication through interference with viral RNA synthesis. It may also work by inhibiting the activity of enzymes involved in organic synthesis reactions.
Biochemical and Physiological Effects:
((1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride has been found to have low toxicity and good bioavailability. It has been shown to have antiviral activity against several viruses, including influenza and herpes simplex virus. It has also been shown to have potential as a chiral auxiliary in asymmetric synthesis reactions.

Advantages And Limitations For Lab Experiments

The advantages of using ((1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride in lab experiments include its unique structure, low toxicity, and potential applications in various fields. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on ((1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride. These include further studies on its antiviral properties and potential use as a catalyst in organic synthesis. Additionally, research could focus on its potential use as a chiral auxiliary in asymmetric synthesis reactions. Further studies are needed to fully understand its mechanism of action and potential side effects. Overall, ((1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride has the potential to be a valuable compound in various fields of research.

Synthesis Methods

The synthesis of ((1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride involves the reaction of oxan-4-ylmethylamine with cyclopropanecarboxaldehyde in the presence of a catalyst. The resulting product is then purified to obtain the final compound. This synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

((1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride has been studied for its potential applications in various fields. It has been found to have antiviral properties and has been studied as a potential treatment for viral infections. It has also been studied for its potential use as a catalyst in organic synthesis. Additionally, it has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-8-5-7(8)6-1-3-10-4-2-6;/h6-8H,1-5,9H2;1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTVLGOHTKPCNC-KZYPOYLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2CC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1[C@@H]2C[C@H]2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride

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